molecular formula C9H15N3 B1464667 6-(2,2-Dimethylpropyl)pyrimidin-4-amine CAS No. 1248638-14-3

6-(2,2-Dimethylpropyl)pyrimidin-4-amine

Cat. No. B1464667
CAS RN: 1248638-14-3
M. Wt: 165.24 g/mol
InChI Key: FHAQRKXQBQYNNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity . The synthesis of polysubstituted pyrimidines was reported from the related 2-amino-4,6-dichloropyrimidines via the Suzuki cross-coupling reaction .


Molecular Structure Analysis

The molecular structure of 6-(2,2-Dimethylpropyl)pyrimidin-4-amine contains a total of 42 bond(s); 19 non-H bond(s), 6 multiple bond(s), 4 rotatable bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 secondary amine(s) (aliphatic), 1 secondary amine(s) (aromatic), 1 tertiary amine(s) (aromatic) and 1 Pyrimidine(s) .


Chemical Reactions Analysis

The chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines involves synthesis methods and the reactivities of the substituents linked to the ring carbon and nitrogen atoms .


Physical And Chemical Properties Analysis

The molecular weight of 6-(2,2-Dimethylpropyl)pyrimidin-4-amine is 165.24 g/mol. More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Anti-Inflammatory Applications

Pyrimidines, including “6-(2,2-Dimethylpropyl)pyrimidin-4-amine”, are known to display a range of pharmacological effects including anti-inflammatory activities . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Antioxidant Applications

Pyrimidines also exhibit antioxidant effects . This means they can neutralize harmful free radicals in the body, which can help prevent various diseases and boost overall health.

Antibacterial Applications

These compounds have been found to possess antibacterial properties , making them potential candidates for the development of new antibacterial drugs.

Antiviral Applications

Compounds containing five-membered heteroaryl amines, which include pyrimidines, have shown relatively higher antiviral activity against Newcastle disease virus . This suggests that “6-(2,2-Dimethylpropyl)pyrimidin-4-amine” could potentially be used in antiviral therapeutics.

Antifungal Applications

Some pyrimidines have shown to have antifungal activities . This suggests that “6-(2,2-Dimethylpropyl)pyrimidin-4-amine” could potentially be used in the treatment of fungal infections.

Antituberculosis Applications

Pyrimidines have also been found to have antituberculosis effects . This suggests that “6-(2,2-Dimethylpropyl)pyrimidin-4-amine” could potentially be used in the treatment of tuberculosis.

Mechanism of Action

Pyrimidinamines derivatives act as mitochondrial complex I electron transport inhibitors (MET I) . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Safety and Hazards

The safety data sheet for a similar compound, Amino-4,6-dimethylpyrimidine, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-(2,2-dimethylpropyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-9(2,3)5-7-4-8(10)12-6-11-7/h4,6H,5H2,1-3H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHAQRKXQBQYNNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=CC(=NC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,2-Dimethylpropyl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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